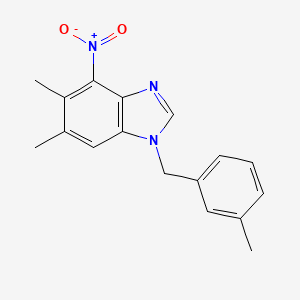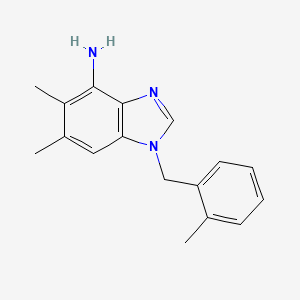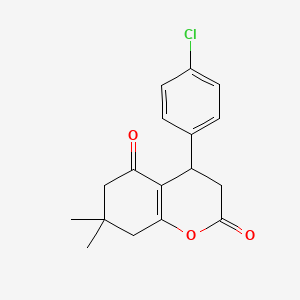
6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile
Übersicht
Beschreibung
6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile is a chemical compound that belongs to the class of sulfonyl-nicotinonitriles. It has a molecular weight of 303.34 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C14H13N3O3S . The InChI code is 1S/C14H13N3O3S/c1-9-5-3-4-6-11(9)21(18,19)12-7-10(8-15)14(20-2)17-13(12)16/h3-7H,1-2H3,(H2,16,17) .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 546.5±50.0 °C at 760 mmHg . The compound is a solid .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile and related compounds have been researched for their antimicrobial properties. Studies like the one by Guna et al. (2015) have synthesized similar compounds and tested them for antimicrobial activity against various bacteria and fungi, demonstrating significant potential in this area (Guna, Bhadani, Purohit & Purohit, 2015).
Antiprotozoal Activity
Research by Ismail et al. (2003) investigated the synthesis of compounds structurally related to 6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile for their antiprotozoal activity. They found that these compounds exhibit significant activity against Trypanosoma b.rhodesiense and P. falciparum, suggesting their potential in treating protozoal infections (Ismail, Brun, Easterbrook, Tanious, Wilson & Boykin, 2003).
Corrosion Inhibition
Several studies have explored the use of nicotinonitrile derivatives as corrosion inhibitors. For instance, Ansari et al. (2015) and Singh et al. (2016) have investigated the inhibition efficiency of similar compounds on steel corrosion in acidic environments, finding them to be effective in protecting against corrosion (Ansari, Quraishi & Singh, 2015), (Singh, Makowska-Janusik, Slovenský & Quraishi, 2016).
Anticancer Potential
Compounds structurally related to 6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile have been studied for their anticancer properties. Mansour et al. (2021) synthesized a variety of nicotinonitrile derivatives and assessed their anticancer activities, highlighting the potential of these compounds in cancer treatment (Mansour, Sayed, Marzouk & Shaban, 2021).
Photophysical Properties
The photophysical properties of nicotinonitrile derivatives have been a subject of study as well. For instance, Ahipa et al. (2014) synthesized and studied the photophysical characteristics of a nicotinonitrile derivative, indicating its potential as a blue light-emitting material (Ahipa, Kamath, Kumar & Adhikari, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-amino-2-methoxy-5-(2-methylphenyl)sulfonylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9-5-3-4-6-11(9)21(18,19)12-7-10(8-15)14(20-2)17-13(12)16/h3-7H,1-2H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIXWVHXQYKIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C(=C2)C#N)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157081 | |
| Record name | 6-Amino-2-methoxy-5-[(2-methylphenyl)sulfonyl]-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile | |
CAS RN |
338774-46-2 | |
| Record name | 6-Amino-2-methoxy-5-[(2-methylphenyl)sulfonyl]-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338774-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2-methoxy-5-[(2-methylphenyl)sulfonyl]-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one](/img/structure/B3035826.png)



![8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate](/img/structure/B3035834.png)
![3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3035835.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine](/img/structure/B3035839.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3035841.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenecarboxylate](/img/structure/B3035844.png)
![2-[(Cyclopropylcarbonyl)amino]-2-phenylethyl cyclopropanecarboxylate](/img/structure/B3035845.png)
![5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B3035846.png)
